RRD-251

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

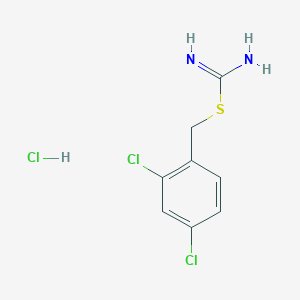

(2,4-dichlorophenyl)methyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2S.ClH/c9-6-2-1-5(7(10)3-6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMNQRICZGJVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CSC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992949 | |

| Record name | (2,4-Dichlorophenyl)methyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72214-67-6 | |

| Record name | 72214-67-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 72214-67-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4-Dichlorophenyl)methyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(2,4-Dichlorobenzyl) thiuronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

RRD-251: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

RRD-251 is a novel small molecule inhibitor that has demonstrated significant anti-cancer properties across a range of preclinical models. Its primary mechanism of action is the disruption of the protein-protein interaction between the Retinoblastoma (Rb) tumor suppressor protein and the Raf-1 kinase. This targeted disruption reactivates the tumor-suppressive function of Rb, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Disruption of the Rb-Raf-1 Interaction

The retinoblastoma protein (Rb) is a critical tumor suppressor that regulates cell cycle progression. In many cancers, Rb is inactivated by hyperphosphorylation, which prevents it from binding to the E2F family of transcription factors. This releases E2F to activate the transcription of genes required for S-phase entry and cell proliferation. While cyclin-dependent kinases (CDKs) are the primary drivers of Rb hyperphosphorylation, the Raf-1 kinase has been shown to physically interact with and phosphorylate Rb early in the G1 phase of the cell cycle, initiating this inactivation cascade.[1][2]

This compound is a small molecule designed to specifically inhibit the binding of Raf-1 to Rb.[2] By preventing this initial interaction, this compound maintains Rb in its active, hypophosphorylated state. Active Rb remains bound to E2F, thereby suppressing the transcription of E2F target genes. This leads to a halt in cell cycle progression at the G1/S checkpoint. The anti-proliferative effects of this compound are contingent on the presence of a functional Rb protein.[3]

Signaling Pathway of this compound Action

Caption: this compound signaling pathway in cancer cells.

In Vitro and In Vivo Efficacy of this compound

This compound has demonstrated potent anti-cancer activity in a variety of cancer cell lines and in vivo tumor models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| SK-MEL-28, SK-MEL-5, SK-MEL-2 | Melanoma | Proliferation Assay | 10-50 µM | Inhibition of cell proliferation | [2] |

| L3.6pl, L3.6plGemRes | Pancreatic | Cell Viability | Not Specified | Significant decrease in cell viability (p < 0.001) with Gemcitabine | [4] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cell Line | Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference |

| A549 | Non-Small Cell Lung | Athymic Nude Mice | 50 mg/kg/day i.p. | Complete inhibition of tumor growth | [1] |

| A549 | Non-Small Cell Lung | Athymic Nude Mice | 150 mg/kg/day p.o. | Complete inhibition of tumor growth | [1] |

| A549 | Non-Small Cell Lung | Athymic Nude Mice | 100-150 MPK p.o. | Complete inhibition of tumor growth | [1] |

| H1650 | Non-Small Cell Lung | Athymic Nude Mice | Not Specified | Inhibition of tumor growth | [1] |

| SK-MEL-28 | Melanoma | Athymic Nude Mice | Not Specified | Significant suppression of tumor growth (p=0.003) | [5][6][7] |

| L3.6pl, L3.6plGemRes | Pancreatic | Athymic Nude Mice | 50 mg/kg/day with Gemcitabine | Almost complete tumor abrogation (p < 0.01) | [8] |

Downstream Molecular Effects of this compound

The disruption of the Rb-Raf-1 interaction by this compound triggers a cascade of downstream events that contribute to its anti-cancer activity.

-

Inhibition of Rb Phosphorylation and E2F1 Downregulation: this compound effectively inhibits the phosphorylation of Rb, which leads to the downregulation of E2F1 protein levels.[5]

-

Induction of G1 Cell Cycle Arrest: By maintaining Rb in its active state, this compound prevents cells from entering the S-phase, resulting in a G1 cell cycle arrest.[5]

-

Apoptosis Induction: this compound induces programmed cell death in cancer cells. This is achieved through the downregulation of the anti-apoptotic gene Mcl-1 and, in some cell lines, the upregulation of the pro-apoptotic protein Bax.[5] The induction of apoptosis is further evidenced by increased caspase-3 activity and PARP cleavage.[7]

-

Anti-Angiogenic Effects: this compound has been shown to inhibit angiogenesis, a critical process for tumor growth and metastasis.[3]

-

Synergistic Effects with Chemotherapy: this compound demonstrates synergistic anti-tumor effects when used in combination with standard chemotherapeutic agents such as dacarbazine in melanoma and gemcitabine in pancreatic cancer.[4][5]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Immunoprecipitation-Western Blot for Rb-Raf-1 Interaction

This assay is crucial for demonstrating the direct inhibitory effect of this compound on the interaction between Rb and Raf-1.

Protocol Outline:

-

Cell Lysis: Cancer cells treated with this compound or a vehicle control are lysed in a suitable buffer to extract total cellular proteins.

-

Immunoprecipitation: The cell lysates are incubated with an antibody specific for either Rb or Raf-1. The antibody-protein complexes are then captured using protein A/G-agarose beads.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the co-immunoprecipitated protein (e.g., if Rb was immunoprecipitated, the blot is probed for Raf-1).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

Caption: Workflow for Immunoprecipitation-Western Blot.

In Vivo Xenograft Tumor Growth Assay

This assay assesses the anti-tumor efficacy of this compound in a living organism.

Protocol Outline:

-

Cell Implantation: A specified number of human cancer cells (e.g., A549, SK-MEL-28) are subcutaneously injected into the flanks of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound via a specified route (e.g., intraperitoneal injection, oral gavage) and schedule. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of any anti-tumor effects.

-

Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or Western blotting.

Caption: Workflow for In Vivo Xenograft Studies.

Cell Viability/Proliferation Assay

These assays are used to determine the effect of this compound on the growth and survival of cancer cells in vitro.

Protocol Outline (MTT Assay Example):

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the targeted disruption of the Rb-Raf-1 interaction. This targeted approach leads to the reactivation of the Rb tumor suppressor pathway, resulting in potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects in a variety of cancer models. The efficacy of this compound, both as a monotherapy and in combination with existing chemotherapies, underscores its potential for further clinical development. This technical guide provides a foundational understanding of the preclinical data supporting this compound and the experimental methodologies used to establish its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. immune-system-research.com [immune-system-research.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Rb-Raf-1 interaction disruptor this compound induces apoptosis in metastatic melanoma cells and synergizes with dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Rb-Raf-1 interaction disruptor this compound induces apoptosis in metastatic melanoma cells and synergizes with dacarbazine. | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

The Molecular Target of RRD-251: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RRD-251 is a novel small molecule inhibitor that has demonstrated significant anti-proliferative, anti-angiogenic, and anti-tumor activities. This document provides a comprehensive technical overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization. Quantitative data from key experiments are summarized, and detailed protocols for target validation are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's function.

Introduction

The retinoblastoma (Rb) tumor suppressor protein is a critical regulator of the cell cycle, and its inactivation is a hallmark of many cancers. The canonical pathway of Rb inactivation involves phosphorylation by cyclin-dependent kinases (CDKs). However, emerging evidence has highlighted a crucial, preceding step in this process: the direct interaction of the Raf-1 kinase with Rb.[1][2] This interaction facilitates the subsequent hyperphosphorylation of Rb by CDKs, leading to the release of the E2F transcription factor and the transcription of genes required for S-phase entry. The Rb-Raf-1 protein-protein interaction, therefore, presents a compelling target for therapeutic intervention in oncology. This compound was identified through a high-throughput screening as a potent and selective disruptor of this critical interaction.[3]

The Molecular Target: Disruption of the Rb-Raf-1 Interaction

The primary molecular target of this compound is the protein-protein interaction between the retinoblastoma tumor suppressor protein (Rb) and the Raf-1 kinase.[1][3][4] this compound functions by binding to Rb and sterically hindering its association with Raf-1.[1] This targeted disruption prevents the initial Raf-1-mediated phosphorylation of Rb, a key step that primes Rb for subsequent inactivation by cyclin/CDK complexes.[1][5] By inhibiting the Rb-Raf-1 interaction, this compound effectively maintains Rb in its active, hypophosphorylated state, thereby sequestering the E2F transcription factor and preventing the expression of genes necessary for cell cycle progression.[1]

Quantitative Data Summary

The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Disruption of Rb-Raf-1 Interaction by this compound [1][3]

| Assay Type | Parameter | Value (nM) | Notes |

| ELISA | IC50 | 77 ± 3.6 | Measures direct disruption of the GST-Rb and GST-Raf-1 interaction. |

| Whole Cell Assay | IC50 | 450 | Measures disruption of the endogenous Rb-Raf-1 interaction in intact cells. |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [4][6]

| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect |

| Melanoma Cells | Melanoma | Cell Growth Assay | 10-50 | Inhibition of cell growth over 24 hours. |

| L3.6pl | Pancreatic Cancer | Cell Viability/Proliferation | Dose-dependent | Significant decrease in cell viability/proliferation. |

| L3.6plGemRes | Gemcitabine-Resistant Pancreatic Cancer | Cell Viability/Proliferation | Dose-dependent | Significant decrease in cell viability/proliferation. |

Table 3: In Vivo Anti-Tumor Activity of this compound [4]

| Xenograft Model | Cancer Type | Dosage | Effect |

| SK-MEL-28 | Melanoma | 50 mg/kg/qod (i.p.) for 14 days | Inhibition of tumor growth. |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits the interaction between Raf-1 and Rb.

Experimental Protocols

This section details the key experimental methodologies used to identify and validate the molecular target of this compound.

Rb-Raf-1 Interaction ELISA (Enzyme-Linked Immunosorbent Assay)

This assay was pivotal in the initial identification of this compound as a disruptor of the Rb-Raf-1 interaction.[3]

Objective: To quantitatively measure the in vitro inhibition of the Rb-Raf-1 protein-protein interaction by this compound.

Materials:

-

96-well ELISA plates

-

GST-Raf-1 (1-149aa) fusion protein

-

GST-Rb fusion protein

-

This compound and other test compounds

-

Primary antibody: Rabbit polyclonal anti-Rb

-

Secondary antibody: HRP-conjugated Donkey anti-rabbit IgG

-

Blocking buffer (e.g., 5% non-fat dry milk in PBST)

-

Wash buffer (e.g., PBST)

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Protocol:

-

Coating: Coat 96-well ELISA plates with 1 µg/mL of GST-Raf-1 overnight at 4°C.

-

Blocking: Wash the plates and block with blocking buffer for 1 hour at room temperature.

-

Compound Incubation: In a separate tube, pre-incubate 20 µg/mL of GST-Rb with various concentrations of this compound (or other test compounds) for 30 minutes at room temperature.

-

Binding Reaction: Add the GST-Rb/compound mixture to the coated and blocked wells and incubate for 90 minutes at 37°C.

-

Primary Antibody Incubation: Wash the wells and add rabbit polyclonal anti-Rb antibody (1:1000 dilution) and incubate for 60 minutes at 37°C.

-

Secondary Antibody Incubation: Wash the wells and add HRP-conjugated Donkey anti-rabbit IgG (1:10,000 dilution) and incubate for 60 minutes at 37°C.

-

Detection: Wash the wells and add TMB substrate. After sufficient color development, add the stop solution.

-

Data Acquisition: Read the absorbance at 450 nm using a plate reader.

-

Analysis: Calculate the percent inhibition of the Rb-Raf-1 interaction for each concentration of this compound and determine the IC50 value.

Caption: Workflow for the Rb-Raf-1 interaction ELISA.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This technique is used to validate the disruption of the endogenous Rb-Raf-1 interaction by this compound in a cellular context.[5][7]

Objective: To qualitatively or semi-quantitatively assess the effect of this compound on the interaction between endogenous Rb and Raf-1 proteins in cultured cells.

Materials:

-

Cultured cells (e.g., A549, SK-MEL-28)

-

This compound

-

Cell lysis buffer (non-denaturing, e.g., containing NP-40 or Triton X-100)

-

Protease and phosphatase inhibitors

-

Primary antibody for IP (e.g., anti-Raf-1)

-

Protein A/G agarose or magnetic beads

-

Primary antibodies for Western blot (e.g., anti-Rb, anti-Raf-1)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

ECL substrate

Protocol:

-

Cell Treatment: Treat cultured cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle-treated control.

-

Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Pre-clearing (Optional): Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-Raf-1 antibody to the pre-cleared lysates and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer. d. Incubate the membrane with the primary antibody against Rb. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Compare the amount of Rb co-immunoprecipitated with Raf-1 in this compound-treated cells versus control cells. A decrease in the Rb band in the treated samples indicates disruption of the interaction.

Caption: Workflow for Co-IP and Western Blot analysis.

Cell Cycle Analysis by Flow Cytometry

This assay is used to determine the functional consequence of this compound treatment on cell cycle progression.[8][9][10]

Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.

Materials:

-

Cultured cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cultured cells with this compound at various concentrations for a specified time period.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 phase in this compound-treated samples is indicative of cell cycle arrest.

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

This compound is a potent and selective small molecule inhibitor that targets the protein-protein interaction between the Rb tumor suppressor and the Raf-1 kinase. By disrupting this interaction, this compound prevents the initial steps of Rb inactivation, leading to cell cycle arrest and inhibition of tumor growth. The experimental data robustly support this mechanism of action. The detailed protocols provided herein offer a guide for researchers to further investigate this compound and similar molecules targeting the Rb-Raf-1 axis, a promising strategy for the development of novel cancer therapeutics.

References

- 1. Disrupting the Rb-Raf-1 Interaction: A potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disrupting the Rb-Raf-1 interaction: a potential therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A small molecule disruptor of Rb-Raf-1 interaction inhibits cell proliferation, angiogenesis and growth of human tumor xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Rb-Raf-1 interaction disruptor this compound induces apoptosis in metastatic melanoma cells and synergizes with dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. corefacilities.iss.it [corefacilities.iss.it]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

RRD-251: A Targeted Inhibitor of the Retinoblastoma-Raf-1 Protein-Protein Interaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: The interaction between the Retinoblastoma (Rb) tumor suppressor protein and the Raf-1 kinase is a critical regulatory point in cellular signaling, influencing cell cycle progression and proliferation. Dysregulation of this interaction is implicated in various cancers, making it a compelling target for therapeutic intervention. RRD-251 has been identified as a small molecule inhibitor that specifically disrupts the Rb-Raf-1 complex. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Introduction to the Rb-Raf-1 Signaling Axis

The Retinoblastoma protein (Rb) is a cornerstone of cell cycle regulation, primarily known for its control over the G1/S phase transition. It exerts its tumor-suppressive functions by binding to and inactivating transcription factors of the E2F family. Beyond this canonical role, Rb also engages in a variety of other protein-protein interactions.

One such crucial interaction is with the Raf-1 proto-oncogene, a serine/threonine-specific kinase. When active, Raf-1 initiates the MAPK/ERK cascade, a pathway that promotes cell proliferation and survival. The binding of Rb to Raf-1 serves as a crucial inhibitory mechanism, sequestering Raf-1 and preventing its downstream signaling. The loss of this interaction can lead to uncontrolled cell proliferation, a hallmark of cancer. This compound was developed to specifically target and stabilize this inhibitory protein-protein interaction, representing a novel strategy for cancer therapy.

Mechanism of Action of this compound

This compound is a small molecule designed to interfere with the protein-protein interaction (PPI) between Rb and Raf-1. Unlike traditional kinase inhibitors that target the ATP-binding pocket of Raf-1, this compound functions by directly binding to one of the partner proteins, preventing the formation of the signaling complex. This disruption leads to the inhibition of the downstream MAPK/ERK pathway, ultimately resulting in the suppression of cell cycle progression, specifically by impeding the G1/S transition.

In Vitro Biological Activity of RRD-251: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RRD-251 is a small molecule inhibitor that disrupts the crucial interaction between the Retinoblastoma (Rb) tumor suppressor protein and the Raf-1 kinase. This disruption reactivates the tumor-suppressive function of Rb, leading to cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, including its mechanism of action, effects on cancer cells, and detailed protocols for key experimental assays.

Introduction

The Retinoblastoma protein (Rb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle. In many cancers, the function of Rb is abrogated through hyperphosphorylation, often initiated by the binding of the Raf-1 kinase. This interaction leads to the release of the E2F transcription factor, promoting the expression of genes necessary for cell proliferation. This compound was developed to specifically inhibit the Rb-Raf-1 protein-protein interaction, thereby preventing the initial phosphorylation of Rb and maintaining its growth-suppressive state.[1][2]

Mechanism of Action

This compound's primary mechanism of action is the disruption of the physical binding between Rb and Raf-1.[2] This inhibitory action sets off a cascade of downstream events that collectively contribute to its anti-cancer properties in vitro.

Inhibition of Rb Phosphorylation

By preventing the initial Raf-1-mediated phosphorylation of Rb, this compound helps to keep Rb in its active, hypophosphorylated state.[2] This is a critical step in restoring its tumor suppressor function.

Induction of Cell Cycle Arrest

An immediate consequence of maintaining active Rb is the sequestration of the E2F transcription factor. This prevents the transcription of S-phase-promoting genes, leading to a G1 phase cell cycle arrest.[3]

Induction of Apoptosis

Prolonged cell cycle arrest and the restoration of Rb function can trigger programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in cancer cells, a key characteristic of effective anti-cancer agents.[3]

Quantitative Data on In Vitro Activity

While this compound has been demonstrated to be a potent inhibitor of melanoma cell proliferation, specific IC50 values are not consistently reported in publicly available literature.[3] The effective concentration for observing biological effects in vitro is typically in the range of 10-50 μM.

Table 1: Summary of In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line(s) | Cancer Type | Key In Vitro Effects | Reference(s) |

| SK-MEL-28, SK-MEL-5, SK-MEL-2 | Melanoma | Potent inhibition of cell proliferation, induction of G1 arrest and apoptosis, decreased Rb phosphorylation, downregulation of E2F1 protein levels. | [3] |

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Inhibition of cell viability and proliferation, induction of apoptosis. | [4] |

| Non-Small Cell Lung Cancer Cells | Lung Cancer | Inhibition of Rb-Raf-1 interaction and Rb phosphorylation. |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vitro biological activity of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

This compound

-

Cancer cell lines of interest

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[5]

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[6]

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[7]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described for the viability assay.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[8]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

This compound treated and control cells

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Harvest approximately 1-2 x 10^6 cells.

-

Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 2 hours.[9]

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.[10]

Co-Immunoprecipitation of Rb and Raf-1

This technique is used to demonstrate the disruption of the Rb-Raf-1 interaction by this compound.

Materials:

-

This compound treated and control cell lysates

-

Antibody against Raf-1

-

Protein A/G agarose beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer

-

SDS-PAGE gels and Western blotting apparatus

-

Antibody against Rb

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-Raf-1 antibody overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Rb antibody to detect the amount of Rb that was co-immunoprecipitated with Raf-1.[2]

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway illustrating the mechanism of action of this compound.

Experimental Workflow for In Vitro Characterization of this compound

References

- 1. kumc.edu [kumc.edu]

- 2. Rb-Raf-1 interaction disruptor this compound induces apoptosis in metastatic melanoma cells and synergizes with dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rb-Raf-1 interaction disruptor this compound induces apoptosis in metastatic melanoma cells and synergizes with dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

RRD-251: An In-Depth Technical Guide on its Effects on Tumor Suppressor Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

RRD-251 is a novel small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical studies. Its primary mechanism of action involves the disruption of the interaction between the Retinoblastoma (Rb) tumor suppressor protein and the c-Raf proto-oncogene. This targeted disruption leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis in various cancer cell types. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on tumor suppressor proteins, with a focus on the Rb pathway. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways and experimental workflows.

Introduction

The Retinoblastoma (Rb) protein is a critical tumor suppressor that plays a pivotal role in regulating the cell cycle. Its inactivation is a common event in many human cancers, leading to uncontrolled cell proliferation. The interaction between Rb and the c-Raf kinase has been identified as a key mechanism for the functional inactivation of Rb. This compound was developed as a specific inhibitor of this interaction, with the aim of restoring the tumor-suppressive function of Rb.[1][2] This document details the molecular mechanisms and cellular consequences of this compound treatment, providing a valuable resource for researchers in the field of oncology and drug development.

Core Mechanism of Action: Disruption of the Rb-Raf-1 Interaction

This compound is a small molecule designed to specifically inhibit the binding of the c-Raf-1 kinase to the Retinoblastoma tumor suppressor protein (Rb).[2] This interaction is crucial for the phosphorylation and subsequent inactivation of Rb.[3] By preventing this association, this compound maintains Rb in its active, hypophosphorylated state, thereby enforcing cell cycle arrest at the G1/S checkpoint.[2][3] The anti-proliferative effects of this compound have been shown to be dependent on the presence of a functional Rb protein.[4]

Signaling Pathway

The primary signaling pathway affected by this compound is the Rb-E2F pathway. In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry. When c-Raf-1 phosphorylates Rb, this complex dissociates, freeing E2F to drive cell cycle progression. This compound, by inhibiting the initial Rb-Raf-1 interaction, prevents this phosphorylation event, thus keeping the Rb-E2F complex intact and halting the cell cycle.[1][5]

Effects on Tumor Suppressor Pathways

The Retinoblastoma (Rb) Pathway

The primary and most well-documented effect of this compound is on the Rb pathway.

-

Inhibition of Rb Phosphorylation: this compound treatment leads to a significant decrease in the phosphorylation of Rb.[1] This has been observed in various cancer cell lines, including melanoma and non-small cell lung cancer.[1]

-

Induction of G1 Cell Cycle Arrest: By maintaining Rb in its active state, this compound effectively blocks the G1 to S phase transition of the cell cycle.[1][6] This leads to an accumulation of cells in the G1 phase.

-

Downregulation of E2F1: Treatment with this compound results in decreased levels of the E2F1 protein.[1] This is likely a consequence of sustained Rb-mediated repression of E2F1 activity.

-

Induction of Apoptosis: The sustained cell cycle arrest and disruption of pro-survival signaling ultimately lead to the induction of apoptosis in cancer cells.[1][2] This is evidenced by the cleavage of PARP and increased caspase-3 activity.[7]

Glycogen Synthase Kinase 3 (GSK-3) Signaling

Recent studies have uncovered a novel signaling axis involving c-Raf, GSK-3, and the retinoic acid receptor alpha (RARα) that is modulated by this compound, particularly in the context of myeloid leukemia cell differentiation.[4]

-

Enhanced Nuclear c-Raf/GSK-3 Interaction: this compound promotes the interaction between c-Raf and GSK-3 in the nucleus.[4]

-

Inhibitory Phosphorylation of GSK-3: This interaction leads to an increase in the inhibitory phosphorylation of GSK-3 at Serine 9.[4]

-

Enhanced RARα Transcriptional Activity: The inhibition of GSK-3 by the this compound-induced c-Raf interaction relieves the GSK-3-mediated suppression of RARα, leading to enhanced transcriptional activity of RARα and promoting cell differentiation.[4]

p53 Pathway

Extensive searches of publicly available scientific literature and databases did not yield any specific information regarding a direct or indirect effect of this compound on the p53 tumor suppressor protein or its regulatory pathways, including MDM2 and p21. Therefore, the impact of this compound on the p53 pathway remains an uninvestigated area.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Citation |

| SK-MEL-28 | Melanoma | Proliferation | 10-50 | Inhibition of cell growth | [2] |

| SK-MEL-5 | Melanoma | Proliferation | 20-50 | Dose-dependent inhibition of cell cycle progression | [1] |

| SK-MEL-2 | Melanoma | Rb Phosphorylation | 50 | Depletion of phosphorylated-Rb | [1] |

| A549 | Non-Small Cell Lung Cancer | Rb-Raf-1 Interaction | 50 | Inhibition of interaction | [2] |

| HL-60 | Myeloblastic Leukemia | Cell Cycle | 10 | G1/0 arrest | [6] |

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Cancer Type | Dosage | Administration | Outcome | Citation |

| SK-MEL-28 | Melanoma | 50 mg/kg/qod | i.p. | Significant suppression of tumor growth | [2] |

Experimental Protocols

Rb-Raf-1 Interaction Assay (Co-Immunoprecipitation)

-

Cell Lysis: Treat cells with this compound or vehicle control. Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate cell lysates with an antibody against Rb or c-Raf overnight at 4°C.

-

Bead Capture: Add protein A/G-agarose beads to the lysates and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Rb and c-Raf to detect the co-immunoprecipitated protein.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment and Harvesting: Treat cells with this compound or vehicle control for the desired time. Harvest cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in G1, S, and G2/M phases is determined using cell cycle analysis software.[8][9]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with this compound or vehicle control. Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[10][11]

Experimental Workflow Diagram

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a key vulnerability in cancer cells with a dysfunctional Rb pathway. Its ability to disrupt the Rb-Raf-1 interaction, leading to cell cycle arrest and apoptosis, has been well-documented in preclinical models. Furthermore, the discovery of its influence on the GSK-3 signaling axis opens up new avenues for its potential application, particularly in combination therapies.

A significant gap in the current knowledge is the effect of this compound on the p53 tumor suppressor pathway. Future research should focus on investigating potential crosstalk between the Rb and p53 pathways following this compound treatment. Understanding these interactions will provide a more complete picture of this compound's mechanism of action and could inform the design of more effective cancer therapies. Additionally, further in vivo studies and eventual clinical trials are necessary to translate the promising preclinical findings into tangible benefits for cancer patients.

References

- 1. Rb-Raf-1 interaction disruptor this compound induces apoptosis in metastatic melanoma cells and synergizes with dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation | eLife [elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

An In-Depth Technical Guide to RRD-251: A Novel Disruptor of the Rb-Raf-1 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

RRD-251 is a novel small molecule inhibitor that has demonstrated significant potential as an anti-cancer agent. Its unique mechanism of action, which involves the disruption of the critical protein-protein interaction between the Retinoblastoma (Rb) tumor suppressor protein and the Raf-1 kinase, sets it apart from conventional kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes a detailed summary of its in vitro and in vivo efficacy, a description of its signaling pathway, and protocols for key experimental procedures. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, drug discovery, and molecular pharmacology.

Discovery and Rationale

This compound was identified through a high-throughput screening (HTS) of a chemical library designed to find compounds that could disrupt the interaction between the Retinoblastoma (Rb) protein and Raf-1 kinase.[1][2] The rationale for targeting this interaction stems from the understanding that the binding of Raf-1 to Rb is an early and critical event in the cell cycle, contributing to the hyperphosphorylation and inactivation of Rb. This inactivation leads to the release of the E2F transcription factor, which in turn promotes the expression of genes necessary for cell proliferation. By disrupting the Rb-Raf-1 interaction, this compound prevents the initial phosphorylation of Rb, thereby maintaining its tumor-suppressive function and inhibiting uncontrolled cell growth.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by specifically inhibiting the physical association between the Rb protein and the Raf-1 kinase.[3] This disruption prevents the subsequent Raf-1-mediated phosphorylation of Rb, a key step that precedes phosphorylation by cyclin-dependent kinases (CDKs). By keeping Rb in its active, hypophosphorylated state, this compound ensures the continued sequestration of the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry and cell cycle progression.[2] This ultimately leads to cell cycle arrest at the G1/S checkpoint and the induction of apoptosis.[3]

The signaling pathway affected by this compound is depicted in the following diagram:

Data Presentation

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| SK-MEL-28 | Melanoma | 10-50 | 24 | [3] |

| SK-MEL-5 | Melanoma | 10-50 | 24 | [3] |

| SK-MEL-2 | Melanoma | 10-50 | 24 | [3] |

| HCT-116 p53+/+ | Colon Cancer | 80 ± 1 | Not Specified | [4] |

| HCT-116 p53-/- | Colon Cancer | 47 ± 2 | Not Specified | [4] |

| MIA-PaCa-2 | Pancreatic Cancer | > 100 | Not Specified | [4] |

| A549 | Lung Cancer | > 100 | Not Specified | [4] |

In Vivo Efficacy

Preclinical studies in animal models have shown that this compound effectively inhibits tumor growth.

| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference |

| Nude mice with SK-MEL-28 xenografts | Melanoma | 50 mg/kg/qod, i.p. for 14 days | Significant inhibition of tumor growth | [3] |

| Nude mice with A549 xenografts | Lung Cancer | 50 MPK i.p. daily; 100 & 150 MPK p.o. daily | Complete inhibition of tumor growth | [5] |

| Nude mice with H1650 xenografts | Lung Cancer | Not Specified | Inhibition of tumor growth | [5] |

Experimental Protocols

Chemical Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of this compound is not publicly available in the reviewed literature. The discovery of this compound was the result of a high-throughput screening of a proprietary chemical library.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[6]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Incubate the plate for at least 2 hours in the dark at room temperature.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Phosphorylated Rb (pRb)

This protocol outlines the general steps for detecting changes in Rb phosphorylation upon treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Rb (specific for phosphorylation sites, e.g., Ser807/811) and anti-total Rb

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentration and for the specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Rb as a loading control.

Co-Immunoprecipitation (Co-IP) for Rb-Raf-1 Interaction

This protocol provides a general framework for assessing the disruption of the Rb-Raf-1 interaction by this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Co-IP lysis buffer

-

Primary antibody for immunoprecipitation (e.g., anti-Raf-1)

-

Protein A/G agarose beads

-

Primary antibody for Western blotting (e.g., anti-Rb)

-

HRP-conjugated secondary antibody

Procedure:

-

Treat cells with this compound.

-

Lyse the cells in Co-IP lysis buffer.

-

Pre-clear the lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with the anti-Raf-1 antibody overnight at 4°C to form immune complexes.

-

Add protein A/G agarose beads to capture the immune complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using an anti-Rb antibody to detect the co-immunoprecipitated Rb.

Experimental and Logical Workflow

The investigation of a novel compound like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.

Conclusion

This compound represents a promising new class of anti-cancer therapeutics that targets a key protein-protein interaction involved in cell cycle regulation. Its ability to disrupt the Rb-Raf-1 complex, leading to cell cycle arrest and apoptosis, has been demonstrated in both in vitro and in vivo models. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further investigation into its detailed synthesis, pharmacokinetic profile, and efficacy in a broader range of cancer types is warranted to fully elucidate its therapeutic potential.

References

- 1. Disrupting the Rb-Raf-1 interaction: a potential therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. immune-system-research.com [immune-system-research.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Unveiling the Anti-Angiogenic Potential of RRD-251: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RRD-251, a small molecule inhibitor, has emerged as a promising agent in cancer therapy due to its targeted disruption of the Retinoblastoma (Rb)-Raf-1 signaling pathway. This guide delves into the anti-angiogenic properties of this compound, providing a comprehensive overview of its mechanism of action, quantitative effects in preclinical models, and detailed experimental protocols. By inhibiting the interaction between Rb and Raf-1, this compound effectively suppresses key processes in angiogenesis, including endothelial cell tube formation and new blood vessel growth, both in laboratory settings and in living organisms. This document aims to equip researchers and drug development professionals with the critical data and methodologies to further explore and harness the anti-angiogenic capabilities of this compound.

Core Mechanism of Action: Disrupting the Rb-Raf-1 Axis

This compound's primary anti-angiogenic activity stems from its ability to specifically inhibit the interaction between the Retinoblastoma (Rb) protein and the Raf-1 kinase. This interaction is a crucial step in a signaling cascade that promotes cell proliferation and angiogenesis.

The binding of Raf-1 to Rb leads to the phosphorylation of Rb. This phosphorylation event causes the release of the E2F transcription factor, which can then enter the nucleus and activate the transcription of genes essential for cell cycle progression and angiogenesis, including Vascular Endothelial Growth Factor (VEGF).

This compound intervenes by preventing the initial Rb-Raf-1 binding, thereby inhibiting the entire downstream signaling cascade. This leads to a reduction in Rb phosphorylation, sequestration of E2F, and subsequent downregulation of pro-angiogenic factors like VEGF.

Quantitative Assessment of Anti-Angiogenic Activity

The anti-angiogenic effects of this compound have been demonstrated across a range of in vitro, ex vivo, and in vivo models. While specific dose-response curves and IC50 values are not extensively published, the available data consistently show a significant reduction in angiogenic processes.

| Assay | Model | Key Findings | This compound Concentration/Dose | Reference |

| In Vitro Tube Formation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) on Matrigel | Inhibition of angiogenic tubule formation. | Not specified in available abstracts. | [1] |

| Ex Vivo Aortic Ring Assay | Rat Aorta in Matrigel | Inhibition of microvessel sprouting from aortic rings. | Not specified in available abstracts. | [1] |

| In Vivo Matrigel Plug Assay | Nude Mice | Significant reduction in neovascularization within Matrigel plugs. | 50 mg/kg (MPK) daily for 1 week. | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to evaluate the anti-angiogenic properties of this compound.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in response to angiogenic stimuli.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement Membrane Matrix (e.g., Matrigel®)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well culture plates

-

Microscope with imaging capabilities

Protocol:

-

Plate Coating: Thaw Matrigel® on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a density of 1-2 x 10^5 cells/mL.

-

Treatment: Prepare serial dilutions of this compound in EGM-2.

-

Incubation: Add 100 µL of the HUVEC suspension to each Matrigel®-coated well. Immediately add the desired concentrations of this compound or vehicle control.

-

Observation: Incubate the plate at 37°C in a humidified incubator with 5% CO2. Monitor tube formation at regular intervals (e.g., 4, 8, and 12 hours) using a microscope.

-

Quantification: Capture images of the tube network. Analyze the images using angiogenesis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of loops.

Ex Vivo Rat Aortic Ring Assay

This assay provides a more complex, organotypic model of angiogenesis, where microvessels sprout from a segment of an intact blood vessel.

Materials:

-

Thoracic aorta from a rat

-

Serum-free culture medium (e.g., DMEM)

-

Basement Membrane Matrix (e.g., Matrigel® or Collagen I)

-

This compound

-

24-well culture plates

-

Dissecting microscope and surgical tools

Protocol:

-

Aorta Excision: Euthanize a rat and aseptically excise the thoracic aorta.

-

Ring Preparation: Under a dissecting microscope, carefully remove the surrounding fibro-adipose tissue. Cut the aorta into 1 mm thick rings.

-

Embedding: Place a 100 µL layer of Matrigel® or Collagen I in each well of a 24-well plate and allow it to solidify at 37°C. Place one aortic ring in the center of each well and cover with another 100 µL of the matrix.

-

Treatment: After the top layer has solidified, add 1 mL of serum-free medium containing different concentrations of this compound or vehicle control to each well.

-

Incubation and Observation: Incubate the plate at 37°C and 5% CO2. Monitor for the sprouting of microvessels from the aortic rings daily for 7-14 days.

-

Quantification: Capture images of the sprouting microvessels. Quantify the extent of angiogenesis by measuring the length and number of sprouts using image analysis software.

In Vivo Matrigel Plug Assay

This assay evaluates the formation of new blood vessels within a subcutaneous implant of Matrigel in a living animal.

Materials:

-

Nude mice

-

Basement Membrane Matrix (Matrigel®)

-

Pro-angiogenic factor (e.g., bFGF or VEGF)

-

This compound (for systemic administration)

-

Heparin

-

Syringes and needles

Protocol:

-

Matrigel Preparation: On ice, mix Matrigel® with a pro-angiogenic factor (e.g., 150 ng/mL bFGF) and heparin (10 units/mL).

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel® mixture into the flank of each nude mouse. The Matrigel® will form a solid plug at body temperature.

-

Treatment: Administer this compound (e.g., 50 mg/kg daily) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral gavage) for a specified period (e.g., 7 days).

-

Plug Excision: At the end of the treatment period, euthanize the mice and excise the Matrigel® plugs.

-

Quantification:

-

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent kit. This provides an indirect measure of blood vessel formation.

-

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker (e.g., anti-CD31 antibody) to visualize and quantify the microvessel density.

-

Conclusion and Future Directions

This compound demonstrates significant anti-angiogenic properties by targeting the Rb-Raf-1 signaling pathway. The preclinical data, though lacking in extensive quantitative detail in publicly available literature, consistently support its inhibitory effects on key angiogenic processes. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the anti-angiogenic efficacy of this compound.

Future research should focus on generating comprehensive dose-response data to determine the IC50 values of this compound in various angiogenesis assays. Further elucidation of the downstream signaling pathways affected by this compound in endothelial cells will provide a more complete understanding of its mechanism of action. These efforts will be crucial in advancing this compound through the drug development pipeline as a potential anti-angiogenic therapy for cancer and other angiogenesis-dependent diseases.

References

RRD-251: A Disruptor of the Rb-Raf-1 Interaction and its Impact on Signal Transduction Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RRD-251 is a novel small molecule inhibitor that has demonstrated significant anti-cancer properties by targeting a key protein-protein interaction within the cell cycle machinery. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effects on critical signal transduction pathways, and detailed methodologies for its preclinical evaluation. Quantitative data from in vitro and in vivo studies are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

The retinoblastoma protein (Rb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle. Its inactivation through hyperphosphorylation is a hallmark of many cancers, leading to uncontrolled cell proliferation. The Raf-1 kinase, a key component of the MAPK/ERK signaling pathway, has been identified as an early initiator of Rb phosphorylation, independent of cyclin-dependent kinases (CDKs). The interaction between Rb and Raf-1 represents a pivotal event in the commitment of cells to enter the S phase.

This compound was developed as a specific disruptor of the Rb-Raf-1 protein-protein interaction. By preventing this initial phosphorylation event, this compound maintains Rb in its active, hypophosphorylated state, thereby enforcing the G1 cell cycle checkpoint and inhibiting the proliferation of cancer cells. This guide delves into the molecular intricacies of this compound's action and its downstream consequences on cancer cell fate.

Mechanism of Action: The Rb-Raf-1 Signaling Pathway

This compound's primary mechanism of action is the allosteric inhibition of the interaction between the retinoblastoma protein (Rb) and the Raf-1 kinase. This interaction is a crucial early step in the G1 phase of the cell cycle that precedes and facilitates the subsequent phosphorylation of Rb by cyclin/CDK complexes.

The Role of Rb-Raf-1 Interaction in Cell Cycle Progression

In its active state, hypophosphorylated Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for S-phase entry, such as thymidylate synthase (TS) and cdc6. Upon mitogenic stimulation, Raf-1 is activated and binds to Rb, initiating its phosphorylation. This initial phosphorylation event is thought to "prime" Rb for subsequent hyperphosphorylation by cyclin D/CDK4/6 and cyclin E/CDK2 complexes. Hyperphosphorylated Rb releases E2F, allowing for the transcription of S-phase genes and commitment to cell division.

This compound as a Disruptor of the Rb-Raf-1 Axis

This compound physically obstructs the binding site between Rb and Raf-1. By doing so, it prevents the initial Raf-1-mediated phosphorylation of Rb.[1][2] This maintains Rb in its active, tumor-suppressive state, bound to E2F. Consequently, the transcription of E2F target genes is repressed, leading to a halt in cell cycle progression at the G1 checkpoint.

Impact on Signal Transduction Pathways and Cellular Processes

The disruption of the Rb-Raf-1 interaction by this compound initiates a cascade of events that ultimately lead to the inhibition of cancer cell growth and survival.

Cell Cycle Arrest

As a direct consequence of maintaining Rb in its active state, this compound induces a robust G1 cell cycle arrest.[1] This prevents cancer cells from replicating their DNA and proceeding to mitosis.

Induction of Apoptosis

Prolonged cell cycle arrest can trigger programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in various cancer cell lines.[1] This is evidenced by an increase in markers such as TUNEL-positive cells, caspase-3 activity, and PARP cleavage.[1] The pro-apoptotic effects of this compound are associated with the downregulation of anti-apoptotic genes like Mcl-1 and the upregulation of pro-apoptotic signals.[1]

Anti-Angiogenic Effects

Beyond its direct effects on tumor cells, this compound has also been reported to possess anti-angiogenic properties, further contributing to its anti-tumor activity.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Melanoma Cell Lines

| Cell Line | B-Raf Status | IC50 (µM) after 24h |

| SK-MEL-28 | V600E Mutant | ~25 |

| SK-MEL-5 | V600E Mutant | ~30 |

| SK-MEL-2 | Wild-Type | ~35 |

Data extracted from dose-response curves presented in Singh et al., Mol Cancer Ther, 2010.[3]

Table 2: Effect of this compound on Apoptosis in Melanoma Cell Lines

| Cell Line | Treatment (50 µM this compound for 18h) | Increase in TUNEL-Positive Cells |

| SK-MEL-28 | This compound | 30% - 40% |

| SK-MEL-5 | This compound | 30% - 40% |

Data as reported in Singh et al., Mol Cancer Ther, 2010.[3]

Table 3: In Vivo Efficacy of this compound in a Melanoma Xenograft Model

| Animal Model | Treatment Group | Dosage and Administration | Tumor Growth Inhibition |

| SK-MEL-28 Xenograft | This compound | 50 mg/kg, i.p., daily | Significant (p=0.003) |

Data as reported in Singh et al., Mol Cancer Ther, 2010.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Immunoprecipitation and Western Blotting for Rb-Raf-1 Interaction

This protocol is designed to assess the disruption of the Rb-Raf-1 interaction by this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-Rb, anti-Raf-1, and appropriate secondary antibodies

-

Protein A/G agarose beads

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify lysates by centrifugation.

-

Pre-clear lysates with Protein A/G agarose beads.

-

Incubate lysates with anti-Rb antibody overnight at 4°C.

-

Add Protein A/G agarose beads to capture the immune complexes.

-

Wash the beads extensively with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with anti-Raf-1 antibody.

-

Detect the signal using a chemiluminescent substrate.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle control.

-

Harvest and wash cells with PBS.

-

Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend cells in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Apoptosis Assay using Annexin V Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and propidium iodide (PI).

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle control.

-

Harvest both adherent and floating cells.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Add 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Live cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a fundamental mechanism of cell cycle control. Its ability to disrupt the Rb-Raf-1 interaction, leading to G1 arrest and apoptosis in cancer cells, underscores the potential of targeting protein-protein interactions in cancer therapy. The preclinical data presented in this guide highlight the potent anti-tumor activity of this compound, both in vitro and in vivo.

Future research should focus on expanding the evaluation of this compound across a broader range of cancer types to identify patient populations most likely to benefit from this therapeutic strategy. Further investigation into the molecular determinants of sensitivity and resistance to this compound will be crucial for its clinical development. Combination studies with other anti-cancer agents that target complementary pathways may also unlock synergistic therapeutic effects and overcome potential resistance mechanisms. The detailed protocols and data presented herein provide a solid foundation for researchers to further explore the therapeutic utility of this compound.

References

RRD-251 in Melanoma: A Technical Overview of Preclinical Findings

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive technical guide on the preliminary findings of RRD-251, a novel Rb–Raf-1 interaction disruptor, in the context of melanoma. This document synthesizes the available preclinical data, offering an in-depth look at the compound's mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Abstract

Metastatic melanoma remains a significant clinical challenge, often exhibiting resistance to conventional chemotherapies like dacarbazine (DTIC).[1] Preclinical investigations have identified this compound as a potent inhibitor of melanoma cell proliferation, acting through the disruption of the Rb–Raf-1 interaction.[1] Studies demonstrate that this compound induces apoptosis and cell cycle arrest in metastatic melanoma cells, irrespective of their B-Raf mutation status.[1][2] Furthermore, this compound has shown synergistic effects when used in combination with dacarbazine, suggesting a potential new therapeutic strategy for this aggressive cancer.[1][2] This guide provides a detailed summary of the key preclinical findings, experimental methodologies, and the molecular pathways affected by this compound.

Quantitative Data Summary

The anti-melanoma efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound on Melanoma Cell Lines

| Cell Line | B-Raf Status | Assay | Concentration (µmol/L) | Observation |

| SK-MEL-28 | V600E Mutant | MTT Assay (24h) | 10, 20, 50 | Dose-dependent inhibition of cell viability.[2] |

| SK-MEL-5 | V600E Mutant | MTT Assay (24h) | 10, 20, 50 | Dose-dependent inhibition of cell viability.[2] |